![molecular formula C8H7N3O B13689987 Pyrrolo[2,3-b]pyridine-1-carboxamide](/img/structure/B13689987.png)
Pyrrolo[2,3-b]pyridine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolo[2,3-b]pyridine-1-carboxamide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of various enzymes and receptors. The structure of this compound consists of a pyridine ring fused to a pyrrole ring, with a carboxamide group attached to the pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo[2,3-b]pyridine-1-carboxamide typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by the introduction of the carboxamide group. One common method involves the cyclization of appropriate precursors under specific conditions. For example, a reaction involving cyclopentylamine, diisopropylethylamine (DIPEA), and ethyl acetate at room temperature can yield the desired product . Another method involves the use of copper-catalyzed reactions with reagents such as 3,3-diethoxy-propyne and propargyl alcohol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and product isolation can improve efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Pyrrolo[2,3-b]pyridine-1-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and enhance its biological activity.
Common Reagents and Conditions
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride under controlled conditions.
Substitution: Substitution reactions can be performed using reagents such as thionyl chloride and dimethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxidized derivatives with enhanced biological activity.
Aplicaciones Científicas De Investigación
Pyrrolo[2,3-b]pyridine-1-carboxamide has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the notable applications include:
Industry: this compound can be used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of Pyrrolo[2,3-b]pyridine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, the compound can inhibit the activity of Janus kinases by binding to their active sites, thereby preventing the phosphorylation of downstream signaling proteins . This inhibition can modulate immune responses and reduce inflammation. Additionally, this compound can inhibit fibroblast growth factor receptors, which are involved in cell proliferation and migration, making it a potential anti-cancer agent .
Comparación Con Compuestos Similares
Pyrrolo[2,3-b]pyridine-1-carboxamide can be compared with other similar compounds, such as pyrrolo[2,3-d]pyrimidine derivatives and other pyridine-based inhibitors. Some of the similar compounds include:
Pyrrolo[2,3-d]pyrimidine: These compounds have a similar fused ring structure but differ in the position and type of substituents.
Pyridine-based inhibitors: Compounds with a pyridine core structure are widely studied for their potential as enzyme inhibitors and therapeutic agents.
The uniqueness of this compound lies in its specific interactions with molecular targets and its potential for further modification to enhance its biological activity.
Propiedades
Fórmula molecular |
C8H7N3O |
|---|---|
Peso molecular |
161.16 g/mol |
Nombre IUPAC |
pyrrolo[2,3-b]pyridine-1-carboxamide |
InChI |
InChI=1S/C8H7N3O/c9-8(12)11-5-3-6-2-1-4-10-7(6)11/h1-5H,(H2,9,12) |
Clave InChI |
PWEBVYIWBLUXHJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(N=C1)N(C=C2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


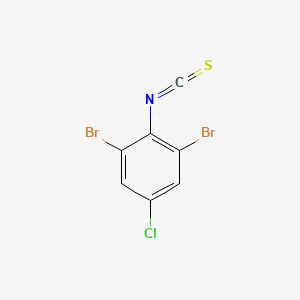
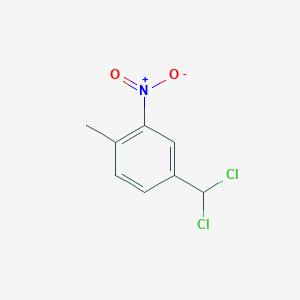
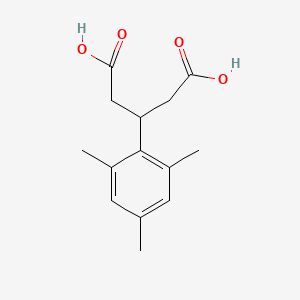
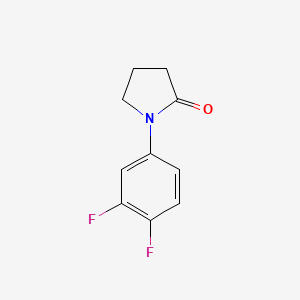

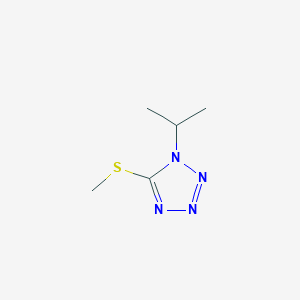
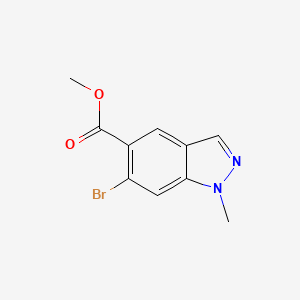

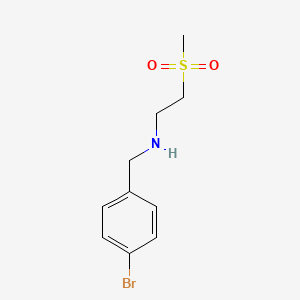
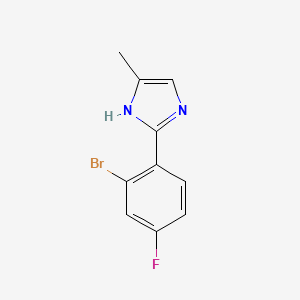

![2-(2-Pyridinyl)imidazo[1,2-a]pyridine](/img/structure/B13689961.png)
![Methyl 2-hydroxy-3-[4-(trifluoromethoxy)phenyl]propanoate](/img/structure/B13689979.png)

